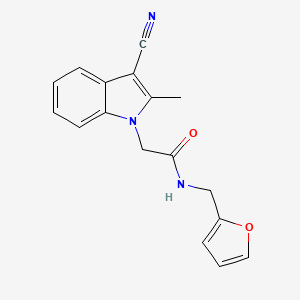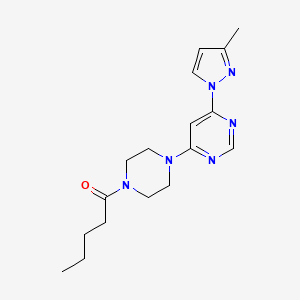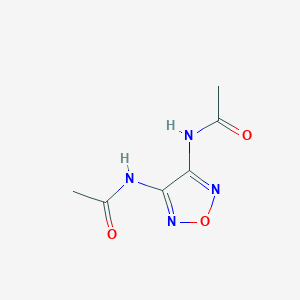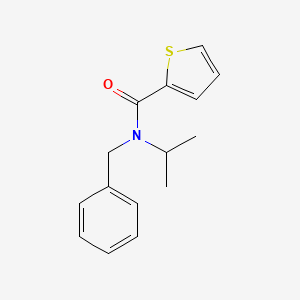![molecular formula C15H13FN4OS B5579861 8-fluoro-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B5579861.png)
8-fluoro-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-2-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-fluoro-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-2-quinolinecarboxamide is a useful research compound. Its molecular formula is C15H13FN4OS and its molecular weight is 316.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.07941039 g/mol and the complexity rating of the compound is 400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
Synthesis of Quinoline Derivatives : A study by Valluri et al. (2017) elaborates on the development of new quinoline-associated 1,3,4-thiadiazolo pyrimidin derivatives using 8-fluoro-4-methylsulfanylthiocarbonylamino-quinoline-3-carboxylic acid ethyl ester as an intermediate. These compounds were evaluated for their antibacterial abilities against various microorganisms (Valluri et al., 2017).
Antibacterial Evaluation of Quinolone Derivatives : Research by Inoue et al. (1994) focused on synthesizing a novel series of 8-substituted-9,1-[(N-methylimino)methano]- 7-fluoro-5-oxo-5H-thiazolo[3,2-alpha]-quinoline-4-carboxylic acids. These compounds demonstrated potent antibacterial activity, especially against methicillin-resistant Staphylococcus aureus (MRSA) (Inoue et al., 1994).
Synthesis of Fluorophores and Chemosensors
Fluorescent Derivative of Quinoline : Gracheva et al. (1982) described the synthesis of quinoline derivatives containing a fluorogenic grouping. This research contributes to the broader application of quinoline derivatives in biochemistry and medicine (Gracheva et al., 1982).
Development of Chemosensors : A study by Park et al. (2015) involved the creation of a chemosensor using quinoline as a fluorophore for monitoring zinc concentrations in living cells and aqueous solutions. This sensor demonstrated significant fluorescence enhancement in the presence of zinc (Park et al., 2015).
Antitumor and Antimicrobial Agents
Antitumor Activity of Thiazoloquinoline Derivatives : Alvarez-Ibarra et al. (1997) conducted a study on the synthesis of 9-hydroxy- and 9-(alkylamino)thiazolo[5,4-b]quinolines, revealing significant in vitro cytotoxicity against several cell lines. The research identified key structural features essential for antitumor activities (Alvarez-Ibarra et al., 1997).
Antimicrobial Activity of Quinolone Derivatives : A study by Al-Qawasmeh et al. (2009) explored the synthesis and antimicrobial activity of a new class of antibacterial agents structurally related to fluoroquinolones. This research demonstrated the high antibacterial activity of these new compounds (Al-Qawasmeh et al., 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
8-fluoro-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4OS/c1-9-19-20-13(22-9)7-8-17-15(21)12-6-5-10-3-2-4-11(16)14(10)18-12/h2-6H,7-8H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCJYKRXXOAJSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CCNC(=O)C2=NC3=C(C=CC=C3F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5579779.png)
![(3aS,6aS)-1-[[4-methoxy-3-(methoxymethyl)phenyl]methyl]-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole](/img/structure/B5579783.png)
![(E)-1-[3,5-dichloro-2-[2-(2,4-dimethylphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B5579794.png)

![(1S*,6R*)-9-[(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5579808.png)



![2-methoxy-5-[(Z)-(5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]benzyl acetate](/img/structure/B5579838.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5579846.png)
![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine hydrochloride](/img/structure/B5579849.png)
![N-[4-(cyanomethyl)phenyl]-2-ethoxybenzamide](/img/structure/B5579857.png)

![(5-hydroxy-4-methylnaphtho[1,2-b]thien-2-yl)(phenyl)methanone](/img/structure/B5579873.png)
